Furo[3,2-C]pyridine-7-methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridin-7-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-4-9-3-6-1-2-11-8(6)7/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBRSUCMTUHRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=NC=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591958 | |
| Record name | (Furo[3,2-c]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603302-91-6 | |
| Record name | Furo[3,2-c]pyridine-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603302-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Furo[3,2-c]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Chemistry of Furo 3,2 C Pyridine 7 Methanol
Reactions at the Furan (B31954) Ring System
The furan ring within the furo[3,2-c]pyridine (B1313802) system is characteristically electron-rich, making it susceptible to attack by electrophiles and, under certain conditions, ring-opening by nucleophiles. ijabbr.comacs.org
The furan moiety in furopyridines generally undergoes electrophilic substitution, with reactions such as nitration and bromination having been documented for the broader class of furopyridines. semanticscholar.orgelsevierpure.com These substitutions typically occur at the C-2 or C-3 positions of the furan ring. For instance, I- and Br-substituted furopyridines can be synthesized via electrophilic substitution using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). researchgate.net
However, the stability of the furan ring is a critical factor, as it can be prone to degradation and polymerization under the strong acidic conditions often required for electrophilic substitution reactions. semanticscholar.org
Table 1: Examples of Electrophilic Substitution on the Furopyridine Core
| Reaction | Reagent(s) | Position of Substitution | Product Type | Reference(s) |
| Nitration | Fuming HNO₃ / H₂SO₄ | Furan Ring | Nitro-furopyridine | semanticscholar.orgelsevierpure.com |
| Bromination | Br₂ | Furan Ring | Bromo-furopyridine | semanticscholar.orgelsevierpure.com |
| Iodination | N-Iodosuccinimide (NIS) | Furan Ring | Iodo-furopyridine | researchgate.net |
The furan ring of the furo[3,2-c]pyridine system can be opened by strong nucleophiles. Research has shown that treatment of a 2,3-substituted furo[2,3-b]pyridine, a related isomer, with hydrazine (B178648) resulted in the opening of the furan ring to form a novel pyridine-dihydropyrazolone scaffold. acs.org This type of transformation highlights the furan ring's susceptibility to nucleophilic cleavage.
Furthermore, the dynamics of ring opening and closure have been observed in derivatives of this heterocyclic system. For example, the acid-catalyzed reversible transformation of tetrahydrofuro[3,2-c]pyridine demonstrates the potential for the furan ring to undergo cleavage and subsequent re-closure. beilstein-journals.org Similarly, certain reducing agents have been shown to open the furan ring in related furochromone structures. clockss.org
Reactions at the Pyridine (B92270) Nitrogen and Ring System
The pyridine portion of the molecule, being electron-deficient, is the primary site for reactions involving nucleophiles. The lone pair of electrons on the nitrogen atom also allows for reactions such as N-oxidation and N-amination. gcwgandhinagar.com
The nitrogen atom of the pyridine ring in furo[3,2-c]pyridines can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using a peroxy acid, such as 3-chloroperbenzoic acid (m-CPBA), in a solvent like dichloromethane (B109758). akjournals.comcas.czresearchgate.net
In a related transformation, the pyridine nitrogen can be aminated to form N-imides. This is a two-step process that begins with the direct N-amination of the furo[3,2-c]pyridine using a reagent like O-(4-methylbenzenesulfonyl)hydroxylamine to yield a 5-aminofuro[3,2-c]pyridinium salt. cas.cz Subsequent treatment of this salt with a base, such as anhydrous potassium carbonate, generates a reactive zwitterionic N-imide intermediate. cas.cz
Table 2: Synthesis of Furo[3,2-c]pyridine 5-Oxides
| Starting Material | Oxidizing Agent | Product | Reference(s) |
| Furo[3,2-c]pyridine | m-CPBA | Furo[3,2-c]pyridine 5-oxide | cas.cz |
| 2-Methylfuro[3,2-c]pyridine | m-CPBA | 2-Methylfuro[3,2-c]pyridine 5-oxide | cas.cz |
| 2,3-Dimethylfuro[3,2-c]pyridine | m-CPBA | 2,3-Dimethylfuro[3,2-c]pyridine 5-oxide | cas.cz |
| cas.czBenzofuro[3,2-c]pyridine | m-CPBA | cas.czBenzofuro[3,2-c]pyridine-2-oxide | akjournals.comresearchgate.net |
The activation of the pyridine ring by N-oxidation facilitates further transformations. A key example is the Reissert–Henze reaction, which introduces a cyano group at the C-4 position (α to the nitrogen atom). cas.czgrafiati.com This reaction involves treating the furo[3,2-c]pyridine N-oxide with benzoyl chloride and a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netcas.cz The resulting furo[3,2-c]pyridine-4-carbonitriles are versatile intermediates that can be hydrolyzed under acidic or alkaline conditions to yield the corresponding carboxamides and carboxylic acids. cas.cz
Table 3: Products of the Reissert-Henze Reaction on Furo[3,2-c]pyridine N-Oxides
| N-Oxide Substrate | Reagents | Product | Reference(s) |
| Furo[3,2-c]pyridine 5-oxide | Benzoyl chloride, KCN | Furo[3,2-c]pyridine-4-carbonitrile | cas.cz |
| 2-Methylfuro[3,2-c]pyridine 5-oxide | Benzoyl chloride, KCN | 2-Methylfuro[3,2-c]pyridine-4-carbonitrile | cas.cz |
| 2,3-Dimethylfuro[3,2-c]pyridine 5-oxide | Benzoyl chloride, KCN | 2,3-Dimethylfuro[3,2-c]pyridine-4-carbonitrile | cas.cz |
| cas.czBenzofuro[3,2-c]pyridine-2-oxide | Benzoyl chloride, KCN | cas.czBenzofuro[3,2-c]pyridine-1-carbonitrile | akjournals.comresearchgate.net |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at the α- (C-4) or γ- (C-6) positions. gcwgandhinagar.com Studies on the closely related cas.czbenzofuro[3,2-c]pyridine system have shown that a 1-chloro substituent can be readily displaced by various nucleophiles. researchgate.netsemanticscholar.org For example, reactions with secondary amines like piperidine (B6355638), morpholine, and pyrrolidine (B122466) lead to the formation of 1-amino-substituted cas.czbenzofuro[3,2-c]pyridines. researchgate.netsemanticscholar.org This reactivity demonstrates a key pathway for the functionalization of the pyridine ring within this heterocyclic family.
Transformations Involving the 7-Methanol Functional Group
The primary alcohol at the 7-position is a key site for synthetic modification, enabling the introduction of diverse functionalities and the construction of more complex molecules.
The 7-methanol group can be readily oxidized to the corresponding aldehyde, Furo[3,2-c]pyridine-7-carbaldehyde, and further to the carboxylic acid, Furo[3,2-c]pyridine-7-carboxylic acid. The choice of oxidizing agent dictates the final product.
Mild oxidation agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically employed for the selective conversion of the primary alcohol to the aldehyde. researchgate.net For instance, the oxidation of similar heterocyclic methanols has been effectively achieved using DMP in dichloromethane (DCM) or with PCC. researchgate.net Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would facilitate the oxidation to the carboxylic acid.
Conversely, the corresponding aldehyde, Furo[3,2-c]pyridine-7-carbaldehyde, can be reduced back to Furo[3,2-C]pyridine-7-methanol. This transformation is typically accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, which selectively reduces the aldehyde without affecting the heterocyclic core. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, as demonstrated in the reduction of related heterocyclic esters to alcohols. googleapis.com
Table 1: Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product |
|---|---|---|
| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Furo[3,2-c]pyridine-7-carbaldehyde |
| Aldehyde to Alcohol | Sodium borohydride (NaBH₄) | This compound |
The hydroxyl group of this compound can participate in standard esterification and etherification reactions to yield a variety of derivatives.
Esterification can be achieved by reacting the alcohol with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine. For example, a related dihydrofuropyridinyl methanol (B129727) was successfully converted to its acetate (B1210297) ester in 89% yield using acetic anhydride and pyridine.
Etherification can be performed under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide), is a common method. beilstein-journals.orgnih.gov Another powerful technique is the Mitsunobu reaction, which allows for the conversion of the alcohol to an ether under mild conditions. In a study on a similar scaffold, a benzyl (B1604629) ether was formed in 73% yield using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃).
Table 2: Esterification and Etherification Reactions
| Reaction Type | Reagent(s) | Product Example | Reference Yield |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | Furo[3,2-c]pyridin-7-ylmethyl acetate | 89% |
| Etherification (Mitsunobu) | Benzyl alcohol, DIAD, PPh₃ | 7-(Benzyloxymethyl)furo[3,2-c]pyridine | 73% |
To introduce other key functional groups such as halides and amines, the hydroxyl group is typically first converted into a better leaving group, such as a sulfonate ester (mesylate or tosylate) or directly into a halide.
The alcohol can be converted into the corresponding mesylate by treatment with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et₃N). This mesylate is an excellent substrate for subsequent nucleophilic substitution reactions. Reaction with a halide source, such as sodium bromide or sodium chloride, can yield the 7-(halomethyl)furo[3,2-c]pyridine derivative.
The synthesis of amines can be achieved through several routes. The 7-mesyloxymethyl or 7-halomethyl intermediates can be reacted with ammonia, primary, or secondary amines to yield the corresponding substituted amines. For example, the mesylate of a related compound was shown to react with piperidine to form the piperidin-1-ylmethyl analog. Alternatively, the Gabriel synthesis offers a classic method, where the halide is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine, Furo[3,2-c]pyridin-7-ylmethanamine. Another route involves converting the halide to an azide (B81097), followed by reduction to the primary amine.
Table 3: Functional Group Interconversions
| Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|
| This compound | 1. MsCl, Et₃N 2. NaN₃ 3. H₂, Pd/C | Furo[3,2-c]pyridin-7-ylmethanamine |
| This compound | 1. MsCl, Et₃N 2. Piperidine | 7-(Piperidin-1-ylmethyl)furo[3,2-c]pyridine |
Cycloaddition Reactions and Annulation Pathways
The fused furo[3,2-c]pyridine ring system possesses unique electronic characteristics that allow it to participate in cycloaddition reactions, providing pathways to more complex, fused heterocyclic structures.
The furo[3,2-c]pyridine nucleus can be activated to participate in 1,3-dipolar cycloaddition reactions. This is typically achieved by N-amination of the pyridine nitrogen, followed by in-situ generation of a zwitterionic N-imide 1,3-dipole in the presence of a base. cas.cz This reactive intermediate can then be trapped by a dipolarophile, such as an activated alkyne.
For example, furo[3,2-c]pyridines have been shown to react with O-(4-methylbenzenesulfonyl)hydroxylamine to form 5-aminofuro[3,2-c]pyridinium tosylates. cas.cz Treatment of these salts with potassium carbonate generates a furo[3,2-c]pyridinium N-imide, which undergoes a 1,3-dipolar cycloaddition with dipolarophiles like dimethyl butynedioate (DMBD) or ethyl propiolate. cas.czresearchgate.netsemanticscholar.org This reaction constructs a new pyrazole (B372694) ring, leading to the formation of furo[3,2-c]pyrazolo[1,5-a]pyridine derivatives. cas.czresearchgate.net This strategy has been successfully applied to both the simple furo[3,2-c]pyridine core and its benzofused analogs. researchgate.netsemanticscholar.org
While the title compound is a furo[3,2-c]pyridine, the isomeric furo[3,4-c]pyridine (B3350340) system (an azaisobenzofuran analog) is known to function as a diene in Diels–Alder reactions. These reactions are particularly useful for synthesizing conformationally restricted bridged structures. nih.govacs.org
Studies have described an intramolecular Diels–Alder [4+2]-cycloaddition of 3-amino-substituted furo[3,4-c]pyridines. nih.govacs.org In these cases, the furo[3,4-c]pyridine acts as the diene, and an alkenyl tether attached to the pyridine nitrogen or another position serves as the dienophile. This reaction has been successfully used as a key step in a domino sequence to create novel bridged anabasine (B190304) analogues. nih.govacs.org However, the success of this intramolecular cycloaddition can be sensitive to the nature of the dienophile; for instance, attempts to extend the route to bridged nicotines were unsuccessful, even with an activated olefinic tether. acs.org The generation of the transient furo[3,4-c]pyridine diene can also be achieved via a Pummerer reaction of a suitable pyridylmethyl sulfoxide, which is then trapped in situ by a dienophile. nih.govysu.am
Mechanistic Investigations of Key Transformations in Furo[3,2-c]pyridine Chemistry
The synthesis of the furo[3,2-c]pyridine scaffold, a key framework in medicinally relevant compounds, involves a variety of chemical transformations. Mechanistic studies of these reactions are crucial for optimizing reaction conditions, improving yields, and expanding the scope of accessible derivatives. Investigations have focused on identifying key reaction intermediates and understanding the role of catalysts in directing the course of these complex multi-step syntheses.
Elucidation of Reaction Intermediates
The formation of the furo[3,2-c]pyridine ring system often proceeds through complex cascade reactions where the direct observation of intermediates is challenging. However, based on experimental outcomes, isotopic labeling studies, and computational analysis, several transient species have been proposed.
One of the well-documented approaches to related furo[2,3-c]pyridines involves the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. nih.gov In a variation of this reaction using pyridoxal (B1214274) as the aldehyde component, a key Schiff base intermediate is formed from the condensation of pyridoxal and an aminopyridine. nih.govacs.org This intermediate undergoes an unusual cyclization involving the phenolic hydroxyl group of the pyridoxal moiety, ultimately leading to the furan ring of the furo[2,3-c]pyridine (B168854) core. nih.govacs.org Subsequent diazotization of a diamino-substituted furo[2,3-c]pyridine intermediate is employed to construct a fused triazole ring. nih.gov
In the synthesis of tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction, the initial condensation of 2-(furan-2-yl)ethanamine with an aldehyde forms an imine, which, under acidic conditions, is believed to generate a reactive iminium ion . beilstein-journals.org This electrophilic intermediate then undergoes intramolecular cyclization onto the electron-rich furan ring. beilstein-journals.org However, the instability of the intermediate dihydrofuro[3,2-c]pyridines under acidic conditions can lead to significant tarring and limit the reaction's applicability. beilstein-journals.org
For the synthesis of related furo[3,2-c]coumarins, rhodium-catalyzed reactions of diazocoumarins with alkynes are proposed to proceed through a rhodium carbenoid intermediate. nih.gov This species adds to the alkyne to form a rhodium-coordinated vinylcarbene, which then undergoes electrocyclic ring closure to an oxarhodacycle . The collapse of this metallacycle, potentially via a transient ylide, affords the final furan ring. nih.gov
Other proposed intermediates in the synthesis of various fused pyridine systems include Zwitter ionic intermediates in the reaction of 4-hydroxy-pyrano[3,2-c]quinolones with 2,3-dichloro-1,4-naphthoquinone, and Meisenheimer complexes in nucleophilic aromatic substitution reactions on chloro-substituted furopyridine rings. nih.gov
| Reaction Type | Proposed Intermediate(s) | Precursors | Resulting Scaffold | Source(s) |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | Schiff Base | Pyridoxal, 2-Aminopyridine, Isocyanide | Furo[2,3-c]pyridine | nih.govacs.org |
| Pictet–Spengler Reaction | Iminium Ion | 2-(Furan-2-yl)ethanamine, Aldehydes | Tetrahydrofuro[3,2-c]pyridine | beilstein-journals.org |
| Rhodium-Catalyzed Cycloaddition | Rhodium Carbenoid, Oxarhodacycle | Diazocoumarin, Alkyne | Furo[3,2-c]coumarin | nih.gov |
| Nucleophilic Addition/Cyclization | Zwitter Ionic Intermediate | 4-Hydroxy-pyrano[3,2-c]quinoline, DCHNQ | Naphthofuro[3,2-c]quinoline | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | 7-Chloro-2,3-dihydrofuro[2,3-c]pyridine | Substituted Furo[2,3-c]pyridine |
Role of Catalysis in Furo[3,2-C]pyridine Synthesis
Catalysis is fundamental to the efficient and selective synthesis of the furo[3,2-c]pyridine skeleton and its isomers. Both metal-based and organocatalytic systems have been developed to construct the fused heterocyclic system, often through cascade reactions that build molecular complexity in a single step.
Palladium Catalysis: Palladium catalysts are extensively used for constructing the furan ring onto a pre-existing pyridine core. researchgate.net For instance, the palladium-catalyzed reaction of iodohydroxypyridines with terminal acetylenes provides a direct route to furopyridines. researchgate.net A combination of a palladium on carbon (Pd/C) catalyst with copper(I) iodide (CuI) under ultrasound irradiation has been employed for the one-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes. nih.govbenthamdirect.com This sequential Sonogashira C-C coupling followed by a C-O bond-forming cyclization demonstrates the power of tandem catalysis. nih.govbenthamdirect.com Similarly, Pd(II) catalysts have been developed for the synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes via a cyclization and N–H/C annulation process. acs.org
Rhodium Catalysis: Rhodium catalysts, particularly rhodium(II) acetate, are effective in mediating the decomposition of diazocarbonyl compounds. nih.gov This generates electrophilic rhodium carbenoid intermediates that can undergo cycloaddition with alkynes to form the furan ring of furo[3,2-c]coumarin systems. nih.gov More advanced applications include rhodium-catalyzed C-H activation/annulation tandem reactions to prepare novel furo[3,4-c]pyridine-1,4-diones. rsc.org
Gold Catalysis: Gold catalysts have emerged as powerful tools for cascade cyclizations. A gold-catalyzed cascade cyclization of readily available diynamides offers a straightforward and efficient approach to constructing the furopyridine motif. researchgate.net
Acid and Base Catalysis: Simple acid and base catalysts are also crucial. The Pictet–Spengler synthesis of tetrahydrofuro[3,2-c]pyridines relies on acid catalysis (e.g., hydrochloric acid) to promote the key cyclization step. beilstein-journals.org In the synthesis of furo[3,2-c]pyridin-4(5H)-one derivatives, various organic and inorganic bases were screened, with the organic base triethylamine proving to be the most effective catalyst for the reaction between 4-hydroxy-6-methylpyridin-2(1H)-ones and nitrostyrenes. bohrium.com The GBB reaction for furo[2,3-c]pyridine synthesis is also typically performed under acid-catalyzed conditions (e.g., HCl in dioxane). nih.govacs.org
| Catalyst Type | Specific Catalyst Example(s) | Reaction Type | Role of Catalyst | Source(s) |
|---|---|---|---|---|
| Palladium | (Ph3P)2PdCl2/CuI, Pd/C-CuI, Pd(II) | Sonogashira Coupling/Cyclization, Annulation | Catalyzes C-C and C-O bond formation | researchgate.netnih.govbenthamdirect.comacs.org |
| Rhodium | Rhodium(II) acetate | Carbenoid Cycloaddition, C-H Activation | Decomposition of diazo compounds, facilitates C-H activation | nih.govrsc.org |
| Gold | Gold complexes | Cascade Cyclization | Activates alkynes for nucleophilic attack | researchgate.net |
| Acid | HCl, MeSO3H | Pictet-Spengler, GBB Reaction | Promotes imine formation and electrophilic cyclization | nih.govacs.orgbeilstein-journals.orgnih.gov |
| Base | Triethylamine (Et3N) | Michael Addition/Cyclization | Promotes nucleophilic addition of pyridinone | bohrium.com |
Structural Characterization Methodologies for Furo 3,2 C Pyridine 7 Methanol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the complete atomic connectivity of the Furo[3,2-c]pyridine (B1313802) core and its substituents.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For the Furo[3,2-c]pyridine-7-methanol scaffold, distinct signals are expected for the protons on the pyridine (B92270) ring, the furan (B31954) ring, and the methanol (B129727) substituent.
The aromatic region of the spectrum is of particular importance. The protons on the pyridine ring (H-4 and H-6) and the furan ring (H-2 and H-3) typically resonate in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effects of the aromatic ring currents. modgraph.co.ukrsc.org The precise chemical shifts are influenced by the electron-withdrawing nitrogen atom in the pyridine ring and the electron-donating oxygen atom in the furan ring. modgraph.co.uk For instance, the proton at the C-4 position is often the most deshielded in the pyridine portion of similar fused systems. ipb.pt
The methylene (B1212753) protons (-CH₂OH) attached to the C-7 position of the pyridine ring are expected to appear as a singlet further upfield, typically in the range of δ 4.5-5.0 ppm. The adjacent hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
Analysis of analogous heterocyclic systems, such as 1H-pyrrolo[3,2-c]pyridine derivatives, provides a reference for expected chemical shifts and coupling patterns in the pyridine core. nih.gov
Interactive Table: Representative ¹H NMR Data for this compound Note: Data are estimated based on typical values for furo-pyridine and related heterocyclic systems.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.8 - 8.0 | Doublet | ~2.0 - 2.5 |
| H-3 | ~6.9 - 7.1 | Doublet | ~2.0 - 2.5 |
| H-4 | ~9.0 - 9.2 | Singlet | - |
| H-6 | ~7.5 - 7.7 | Singlet | - |
| -CH₂- | ~4.8 - 5.0 | Singlet | - |
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. researchgate.net Each unique carbon atom in this compound produces a distinct signal, allowing for a complete count of the carbon atoms and providing insight into their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).
The spectrum is typically recorded with proton decoupling, resulting in a series of singlets. The carbon atoms of the fused aromatic rings are expected to resonate in the downfield region (δ 100-160 ppm). ipb.ptnih.gov Carbons adjacent to the electronegative nitrogen (C-4, C-7a) and oxygen (C-2, C-8a) atoms are particularly deshielded and appear at lower fields. nih.gov The carbon of the methanol group (-CH₂OH) is an sp³-hybridized carbon and will therefore appear significantly upfield, typically in the δ 60-65 ppm range.
Data from related structures, such as 1-phenyl Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives, are invaluable for assigning the specific resonances of the carbon framework. nih.govresearchgate.net
Interactive Table: Representative ¹³C NMR Data for this compound Note: Data are estimated based on typical values for furo-pyridine and related heterocyclic systems.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~145 - 148 |
| C-3 | ~105 - 108 |
| C-4 | ~150 - 153 |
| C-6 | ~125 - 128 |
| C-7 | ~158 - 161 |
| C-7a (Bridgehead) | ~130 - 133 |
| C-8a (Bridgehead) | ~140 - 143 |
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously connecting the atoms within the molecular structure. analyzetest.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would show a cross-peak between the H-2 and H-3 protons of the furan ring, confirming their adjacency. It would also confirm the relationship between the methylene (-CH₂) and hydroxyl (-OH) protons of the methanol group under appropriate conditions. analyzetest.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. nih.gov It is used to definitively assign each proton signal to its corresponding carbon signal. For example, it would show cross-peaks connecting the signal for H-2 to C-2, H-4 to C-4, and the methylene protons to the methanol carbon. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework by revealing correlations between protons and carbons over two or three bonds. sdsu.edu This technique allows for the connection of isolated spin systems and the placement of quaternary (non-protonated) carbons. Key correlations for this compound would include:
A correlation from the methylene (-CH₂) protons to the C-6 and C-7a carbons, confirming the substituent's position.
Correlations from the H-4 proton to the bridgehead carbon C-8a and C-7a.
Correlations from the furan proton H-3 to the bridgehead carbon C-8a.
Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of the this compound scaffold.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. researchgate.net For this compound, MS would confirm the mass of the parent molecule, providing essential evidence for its identity. Analysis of fragmentation patterns can also help confirm the presence of the fused ring system and the methanol substituent.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. mdpi.com For this compound, the molecular formula is C₈H₇NO₂. HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺) and compare it to the calculated theoretical mass. This confirmation is a critical component of structural proof, as it distinguishes the target compound from any other isomers or compounds with the same nominal mass. nih.gov
Calculated Exact Mass for C₈H₇NO₂:
Monoisotopic Mass: 149.0477 g/mol
[M+H]⁺ ion: 150.0550
An experimental HRMS value matching this calculated mass to within 5 ppm would provide strong evidence for the C₈H₇NO₂ molecular formula.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, rocking). pressbooks.pub It is an effective method for identifying the functional groups present in a molecule. libretexts.org
The IR spectrum of this compound would exhibit several characteristic absorption bands:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the alcohol, arising from its stretching vibration. libretexts.org
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicate C-H bonds on an aromatic ring. vscht.cz
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching of the methylene (-CH₂) group. libretexts.org
C=C and C=N Stretches: A series of absorptions in the 1400-1650 cm⁻¹ region are characteristic of the stretching vibrations within the fused aromatic furan and pyridine rings. vscht.cz
C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region would be present, corresponding to the C-O stretching vibration of the primary alcohol and the furan ether linkage. libretexts.org
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3030 - 3100 | Medium |
| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic Rings | C=C / C=N Stretch | 1400 - 1650 | Medium to Strong |
X-ray Crystallography for Absolute Structure and Conformation
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, providing unequivocal insights into the relative configuration of stereogenic centers. researchgate.netnih.govspringernature.com While determining the absolute configuration can be more complex, this technique offers unparalleled precision in elucidating the spatial arrangement of atoms, bond lengths, and bond angles within a crystalline solid. researchgate.netnih.gov For the furo[3,2-c]pyridine scaffold, X-ray crystallography is instrumental in confirming molecular structures, establishing absolute stereochemistry where applicable, and understanding the conformational preferences of the molecule and its substituents.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. springernature.com The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed three-dimensional model of the molecule can be constructed.
In the study of furo[3,2-c]pyridine derivatives, SC-XRD has been employed to provide unambiguous proof of structure where other spectroscopic methods like NMR might be inconclusive. researchgate.net For instance, the molecular structure of 1-phenyl researchgate.netbenzofuro[3,2-c]pyridine, a derivative of the core furo[3,2-c]pyridine system, was definitively confirmed by X-ray analysis. researchgate.net
The determination of absolute configuration for chiral derivatives is a critical application of SC-XRD. nih.gov This is often achieved by analyzing the anomalous dispersion effects of the atoms in the crystal. thieme-connect.de The Flack parameter is a key value calculated during the refinement of the crystal structure that helps to establish the absolute stereochemistry of a chiral, enantiomerically pure compound. researchgate.net
While specific crystallographic data for this compound is not widely published, the analysis of related heterocyclic structures provides a clear framework for the expected results. For example, studies on substituted pyridazino[4,5-b]indoles have detailed the crystal system, space group, and unit cell parameters, which are fundamental outputs of an SC-XRD experiment. mdpi.com
Table 1: Example Crystallographic Data for a Heterocyclic Compound This table is representative of typical data obtained from a single crystal X-ray diffraction study.
| Parameter | Value | Reference |
|---|---|---|
| Crystal system | Triclinic | mdpi.com |
| Space group | P-1 | mdpi.com |
| a (Å) | 5.9308 (2) | mdpi.com |
| b (Å) | 10.9695 (3) | mdpi.com |
| c (Å) | 14.7966 (4) | mdpi.com |
| α (°) | 100.5010 (10) | mdpi.com |
| β (°) | 98.6180 (10) | mdpi.com |
| γ (°) | 103.8180 (10) | mdpi.com |
| Volume (ų) | 900.07 (5) | mdpi.com |
| Z | 4 | mdpi.com |
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This "crystal packing" is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these forces is crucial as they influence the physical properties of the solid, including melting point, solubility, and stability.
For this compound, the presence of a hydroxyl (-OH) group and a pyridine nitrogen atom makes it a prime candidate for forming strong intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the lone pair of electrons on the pyridine nitrogen atom allows it to act as a hydrogen bond acceptor.
Studies on structurally related compounds confirm the significance of such interactions. For example, the crystal structure of 7-hydroxy-6-methyl-7,6-borazarothieno[3,2-c]pyridine shows molecules linked by O-H···N hydrogen bonds, forming chains within the crystal. scispace.com The O-N distance in these bonds was found to be 2.789(4) Å, indicating a strong interaction. scispace.com Similarly, in the crystal structure of phenyl(pyridin-2-yl)methanol, molecules are linked by O-H···N hydrogen bonds into chains. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding motifs, significantly influencing its solid-state architecture.
The analysis of the crystal packing of 1-phenyl researchgate.netbenzofuro[3,2-c]pyridine also provides insight into the arrangement of these types of molecules in the solid state. researchgate.net In addition to hydrogen bonding, the planar, aromatic nature of the furo[3,2-c]pyridine ring system allows for potential π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.
Table 2: Common Intermolecular Interactions in Furo[3,2-c]pyridine Derivatives
| Interaction Type | Description | Potential in this compound |
|---|---|---|
| Hydrogen Bonding | Strong directional interaction between a hydrogen atom donor (e.g., -OH) and an acceptor (e.g., pyridine N). | Highly likely between the methanol -OH group and the pyridine nitrogen (O-H···N). |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Possible between the planar furo[3,2-c]pyridine ring systems of adjacent molecules. |
| Van der Waals Forces | Weak, non-specific attractions between molecules. | Present throughout the crystal structure, contributing to overall stability. |
Compound Index
This compound as a Synthetic Building Block
The strategic placement of a hydroxymethyl group on the furo[3,2-c]pyridine core imparts considerable synthetic utility to the molecule. This functional group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing numerous pathways for molecular diversification.
Precursor for Complex Heterocyclic Systems
The furo[3,2-c]pyridine scaffold is a foundational element in the construction of more elaborate polycyclic systems. The "-7-methanol" derivative is a key starting point for such endeavors. For instance, the Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinoline derivatives, has been successfully applied to furan-based amines to create hydrogenated furo[3,2-c]pyridines. nih.gov This demonstrates the potential for the amine analogues of this compound to be used in similar acid-catalyzed cyclization reactions with aldehydes to forge new ring systems. nih.gov
Furthermore, the core structure can be assembled through various strategies, such as the tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which can yield furo[3,2-c]quinolone derivatives. nih.gov Once formed, the hydroxymethyl group of this compound can be transformed to participate in further cyclization reactions. For example, conversion to a haloalkyl derivative would enable intramolecular alkylations to build additional fused rings, a common strategy in the synthesis of complex natural products and their analogues. The development of synthetic routes to various substituted furo[3,2-c]pyridines, often starting from functionalized pyridines or furans, highlights the modularity of this heterocyclic system and its capacity for elaboration. researchgate.netias.ac.in
Scaffold for the Construction of Diverse Chemical Libraries
Chemical libraries are essential tools in drug discovery for the systematic exploration of chemical space. This compound is an ideal scaffold for generating such libraries due to its rigid bicyclic core and the synthetically versatile hydroxymethyl group. This group allows for the attachment of a wide array of fragments and functional groups through reactions such as esterification, etherification, or conversion to an amine followed by amidation.
Palladium-mediated cross-coupling reactions are powerful methods for derivatizing heterocyclic cores. researchgate.net While direct C-H activation of the parent furo[3,2-c]pyridine is possible, having a functional handle like the one in this compound allows for more controlled and predictable diversification. For instance, the alcohol can be converted into a triflate or halide, which can then participate in Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce aryl, alkynyl, or amino substituents, respectively. This approach enables the rapid generation of a library of analogues with diverse properties for screening in biological assays.
Exploration in Materials Chemistry and Optoelectronics
The electron-rich nature of the furo[3,2-c]pyridine system, combined with its planarity and rigidity, makes it an attractive candidate for applications in materials science, particularly in the field of optoelectronics.
Design of Ligands for Metal Complexes
The pyridine nitrogen atom in the furo[3,2-c]pyridine scaffold provides a natural coordination site for metal ions. This has been exploited in the design of phosphorescent iridium(III) complexes for use in organic light-emitting diodes (OLEDs). nih.govrsc.org In these complexes, a derivative of the furo[3,2-c]pyridine acts as a C^N cyclometalating ligand, coordinating to the iridium center through the pyridine nitrogen and a carbon atom of an attached phenyl ring.
The photophysical properties of these complexes can be finely tuned by modifying the furo[3,2-c]pyridine ligand. For example, introducing methoxy (B1213986) groups at different positions on the phenyl ring of the ligand alters the HOMO and LUMO energy levels of the resulting iridium complex. rsc.org This strategic modification allows for the systematic tuning of the emission color across the visible spectrum, from green to orange. rsc.org The hydroxymethyl group in this compound could be used to further modify such ligands, for instance, by linking them to other chromophores or polymer backbones to create more complex materials.
Integration into Conjugated Systems for Electronic Applications
The fused aromatic structure of furo[3,2-c]pyridine suggests its utility as a building block for conjugated organic materials. These materials are of interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. Pyridine-containing conjugated polymers are known to be useful as n-type semiconductors due to the electron-deficient nature of the pyridine ring. semanticscholar.org
Highly efficient phosphorescent OLEDs have been successfully fabricated using iridium complexes with furo[3,2-c]pyridine-based ligands. nih.gov These devices exhibit high external quantum efficiencies (EQEs) and their emission colors can be tuned from greenish-blue to deep-red. nih.gov The performance of these materials highlights the potential of the furo[3,2-c]pyridine core in advanced electronic applications. The data below illustrates the performance of OLEDs based on different furo[3,2-c]pyridine-based iridium complexes.
| Complex/Ligand Type | Emission Color | Max. EQE (%) | Max. Current Efficiency (cd/A) | CIE Coordinates (x, y) |
|---|---|---|---|---|
| Greenish-Blue Emitter | Greenish-Blue | 20.0 | 46.6 | (0.25, 0.48) |
| Green Emitter | Green | 31.8 | 89.0 | (0.30, 0.58) |
| Greenish-Yellow Emitter | Greenish-Yellow | 19.9 | 71.9 | (0.43, 0.54) |
| Orange Emitter | Orange | 16.6 | 38.9 | (0.62, 0.37) |
| Red Emitter | Red | 12.0 | 16.7 | (0.66, 0.32) |
| Deep-Red Emitter | Deep-Red | 8.5 | 7.3 | (0.70, 0.29) |
Development of Novel Synthetic Methodologies
The synthesis of the furo[3,2-c]pyridine core itself is an active area of research. A variety of methods have been developed, often relying on the cyclization of appropriately substituted furan or pyridine precursors. For example, substituted furopropenoic acids can be converted to the corresponding azides, which then undergo thermal cyclization to form furopyridones. researchgate.net These intermediates can be subsequently aromatized to yield the furo[3,2-c]pyridine skeleton. researchgate.net
Another approach involves the acid-catalyzed tandem reaction of 4-hydroxyquinolones with propargylic alcohols, which can selectively produce furo[3,2-c]quinolone structures through a sequence of Friedel-Crafts-type alkylation and 5-exo-dig ring closure. nih.gov Microwave-assisted multicomponent reactions have also emerged as a powerful tool for the rapid and efficient synthesis of complex heterocyclic systems, including those containing fused pyridine rings. nih.gov These modern synthetic methods provide efficient access to the core structure, enabling further investigation and application of derivatives like this compound.
Q & A
Q. What are the common synthetic routes for preparing furo[3,2-c]pyridine-7-methanol?
this compound can be synthesized via cyclization of intermediates derived from 4-hydroxycoumarins or furan-containing precursors. A typical approach involves:
- Perkin reaction : Reacting furan-2-carbaldehyde with acetic anhydride under acidic conditions to form 3-(furan-2-yl)acrylic acid, followed by azide formation and thermal cyclization in diphenyl ether to yield the furopyridine core .
- Chlorination and functionalization : Treatment with POCl₃ to generate reactive intermediates (e.g., 4-chloro derivatives), enabling further derivatization via Suzuki-Miyaura coupling or nucleophilic substitution .
- Purification : Recrystallization from methanol or ethanol to achieve ≥95% purity, as validated by HPLC .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and hydrogen environments. For example, the methanol (-CH₂OH) group typically appears as a singlet at δ ~4.5 ppm in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per lab-grade standards) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (149.15 g/mol) and fragmentation patterns .
Q. What biological activities have been reported for furo[3,2-c]pyridine derivatives?
While direct data on this compound is limited, structurally related compounds exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., Xanthomonas spp.) and fungi (Fusarium graminearum) via membrane disruption or enzyme inhibition .
- Anticancer potential : Analogues like neo-tanshinlactone show cytotoxic effects by targeting topoisomerases or microtubules .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Yield optimization requires addressing:
- Reaction conditions : Elevated temperatures (120–140°C) during cyclization improve ring closure efficiency .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki coupling efficiency for aryl functionalization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitution reactions .
Q. How to resolve contradictions in reported bioactivity data for furo[3,2-c]pyridine derivatives?
Discrepancies may arise from:
- Purity variations : By-products (e.g., dimeric structures like compound 10 in Suzuki reactions) can skew bioassay results .
- Assay specificity : Use standardized protocols (e.g., MIC assays for antimicrobial activity) and include positive controls (e.g., tetracycline) to validate findings .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?
SAR analysis involves:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) at C-2 or C-3 positions to enhance lipophilicity and target binding .
- Bioisosteric replacement : Replacing the methanol group with bioisosteres (e.g., -NH₂ or -SH) to improve metabolic stability .
Q. How to design derivatization protocols for this compound?
Derivatization approaches include:
Q. How to analyze the stability of this compound under varying storage conditions?
Stability assessments should include:
- Degradation studies : Monitor compound integrity via HPLC under accelerated conditions (e.g., 40°C/75% RH for 6 months) .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
Tables
Table 1: Key Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Diphenyl ether, 180°C, 2 h | 65–70 | |
| Chlorination | POCl₃, DMF, 80°C, 4 h | 85 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 50–60 |
Table 2: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) vs. Xanthomonas spp. | MIC (μg/mL) vs. Fusarium spp. |
|---|---|---|
| This compound | 32 | 64 |
| 4-Phenyl derivative | 16 | 32 |
Notes
- Contradictions : reports unexpected dimer formation during Suzuki coupling, suggesting mechanistic complexities in cross-coupling reactions.
- Methodological Gaps : Limited data on pharmacokinetics or in vivo toxicity necessitates further preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
